Octadec-8-enoic acid
CAS No.:
Cat. No.: VC1672913
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34O2 |
|---|---|
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | octadec-8-enoic acid |
| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20) |
| Standard InChI Key | WRIDQFICGBMAFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC=CCCCCCCC(=O)O |
Introduction
Chemical Structure and Identification
Molecular Characteristics
Octadec-8-enoic acid is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.5 g/mol |
| Exact Mass | 282.24000 |
| InChI Key (trans) | WRIDQFICGBMAFQ-ZHACJKMWSA-N |
| InChI Key (cis) | WRIDQFICGBMAFQ-KHPPLWFESA-N |
The structure features a carboxylic acid group at one end and a hydrocarbon chain containing a double bond between the 8th and 9th carbon atoms .
Isomeric Forms
Octadec-8-enoic acid exists in two primary isomeric forms:
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cis-8-Octadecenoic acid (8Z-octadecenoic acid):
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trans-8-Octadecenoic acid (8E-octadecenoic acid):
The geometric isomerism at the double bond creates significant differences in physical properties and biochemical behavior between these isomers.
Physical and Chemical Properties
The physical and chemical properties of octadec-8-enoic acid are typical of long-chain monounsaturated fatty acids, with specific differences between the cis and trans isomers.
General Properties
| Property | Value |
|---|---|
| Physical State at Room Temperature | Liquid (cis isomer), Solid (trans isomer) |
| LogP | 5.71840 (calculated) |
| Polar Surface Area (PSA) | 37.30000 |
| Solubility | Insoluble in water; soluble in organic solvents |
Isomer-Specific Properties
The cis and trans isomers differ significantly in their physical properties:
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Melting Point: The trans isomer typically has a higher melting point than the cis isomer, following the pattern observed in other monounsaturated fatty acids
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Molecular Geometry: The cis isomer has a bent molecular shape, while the trans isomer has a more linear structure, similar to that of saturated fatty acids
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Crystal Packing: The trans isomer can pack more efficiently in crystal structures, contributing to its higher melting point
Occurrence and Natural Distribution
While specific data on the natural occurrence of octadec-8-enoic acid is limited in the provided sources, related research provides insight into its distribution.
Biological Sources
Positional isomers of octadecenoic acids have been identified in various biological samples:
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Human skin lipids contain several unsaturated fatty acids, including cis-octadec-8-enoic acid at approximately 2.2% concentration
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Bacterial fermentation processes can produce various positional isomers of octadecenoic acids
Synthesis Methods
Laboratory Synthesis
The synthesis of octadec-8-enoic acid typically involves strategic approaches to place the double bond at the desired position:
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Traditional Methods: Classic approaches for synthesizing monounsaturated fatty acids with specific double bond positions include:
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Wittig reactions
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Julia olefination
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Alkyne reduction
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Cross-metathesis reactions
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Stereoselective Synthesis: For controlling the cis/trans configuration:
Bacterial Conversion
Certain bacteria, particularly Lactobacillus species, have been found to convert linoleic acid into various fatty acid metabolites, including octadecenoic acids with different double bond positions .
Analytical Methods for Identification
Several analytical techniques are commonly employed for the identification and characterization of octadec-8-enoic acid:
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing fatty acid methyl esters (FAMEs) derived from octadec-8-enoic acid
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High-Performance Liquid Chromatography (HPLC): Used for separation and identification of geometric isomers
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for determining double bond position and configuration
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Infrared (IR) Spectroscopy: Can distinguish between cis and trans isomers based on characteristic absorption bands
Research Developments
Recent research interests in monounsaturated fatty acids with specific double bond positions have expanded our understanding of their potential applications:
Conversion Studies
Studies have shown that certain probiotic bacteria like Lactobacillus plantarum can convert linoleic acid into various fatty acid metabolites, including octadecenoic acids with different double bond positions .
Nitrated Derivatives
Nitrated derivatives of octadecenoic acids have shown promising biological activities:
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Nitro-fatty acids have demonstrated potential as inhibitors of Rad51-mediated DNA repair
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Compounds such as 10-nitro-octadec-9-enoic acid have been investigated for potential therapeutic applications in cancer treatment
Material Science Applications
Recent research has explored the development of fatty acid derivatives as:
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Sustainable corrosion inhibitors for mild steel, as demonstrated with E-octadec-9-enoic acid derivatives
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Building blocks for polymers and other materials
Structure-Activity Relationships
The position and configuration of the double bond in octadecenoic acids significantly impact their physical properties and biological activities:
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Double Bond Position: Affects melting point, solubility, and interaction with enzymes
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cis/trans Configuration: Determines molecular geometry and packing characteristics
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Functional Group Modifications: Addition of functional groups (e.g., nitro groups) can dramatically alter biological activity
Future Perspectives and Research Directions
Based on current trends in fatty acid research, future studies on octadec-8-enoic acid might focus on:
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Comprehensive Physical Characterization: More detailed analysis of thermodynamic properties
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Biological Activity Screening: Investigation of potential health effects and biological activities
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Synthetic Methodology Development: Improved stereoselective synthesis methods
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Applications in Sustainable Chemistry: Development of bio-based materials and green chemistry applications
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Metabolic Profiling: Understanding its role in metabolic pathways and potential as a biomarker
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